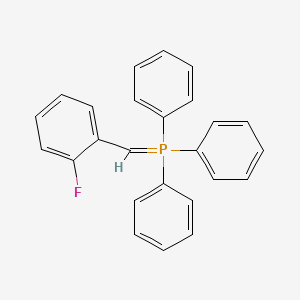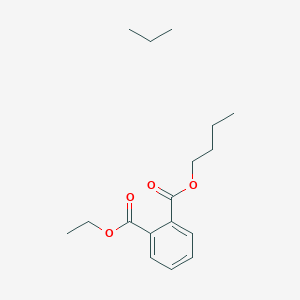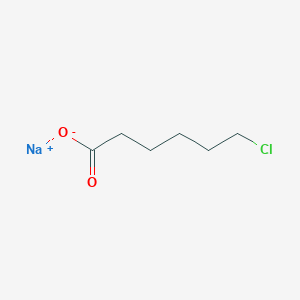
1,3-Diazepane
Descripción general
Descripción
1,3-Diazepane: is a seven-membered heterocyclic compound containing two nitrogen atoms at the 1 and 3 positions. It is a structural isomer of diazepine and is found in various natural products and synthetic compounds. The presence of nitrogen atoms in the ring imparts unique chemical and biological properties to this compound, making it a valuable scaffold in medicinal chemistry and drug design .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Diazepane can be synthesized through several methods, including cyclization reactions and reductive amination. One common method involves the cyclization of 1,4-diaminobutane with formaldehyde. This reaction typically requires acidic or basic conditions to facilitate the formation of the diazepane ring .
Another approach involves the use of rhodacyclopentanones derived from carbonylative activation of cyclopropyl ureas. These intermediates can be captured by pendant nucleophiles, leading to the formation of 1,3-diazepanes through a capture-collapse heterocyclization process .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of flow chemistry allows for better control over reaction parameters, such as temperature and pressure, leading to more efficient and scalable production processes .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Diazepane undergoes various chemical reactions, including:
Oxidation: Oxidation of this compound can lead to the formation of N-oxides, which are valuable intermediates in organic synthesis.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce various functional groups into the diazepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, substituted diazepanes, and reduced amines. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Aplicaciones Científicas De Investigación
1,3-Diazepane has a wide range of applications in scientific research, including:
Medicinal Chemistry: It serves as a scaffold for the design of enzyme inhibitors, receptor ligands, and other bioactive molecules.
Biology: this compound derivatives are used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the synthesis of fine chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 1,3-diazepane derivatives depends on their specific molecular targets. For example, in the case of enzyme inhibitors, this compound derivatives can bind to the active site of the enzyme, blocking its activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .
In the case of receptor ligands, this compound derivatives can interact with specific receptors, modulating their activity. This can lead to various physiological effects, such as inhibition of neurotransmitter release or activation of signaling pathways .
Comparación Con Compuestos Similares
1,3-Diazepane can be compared with other similar compounds, such as:
1,4-Diazepane: Another seven-membered ring with nitrogen atoms at the 1 and 4 positions.
1,3,6-Trisubstituted 1,4-Diazepan-7-ones: These compounds have a similar ring structure but with additional substituents and a ketone group.
1,4-Oxazepane: A seven-membered ring with one nitrogen and one oxygen atom.
The uniqueness of this compound lies in its specific ring structure and the positioning of nitrogen atoms, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
IUPAC Name |
1,3-diazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c1-2-4-7-5-6-3-1/h6-7H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOWKDHBOFMERX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[Methylsulfanyl(phenyl)methylidene]azanium;iodide](/img/structure/B8140325.png)

![tert-butyl (NZ)-N-[cyano(phenyl)methylidene]carbamate](/img/structure/B8140346.png)

![N-[2-(dimethylamino)ethyl]-N'-ethylcarbodiimide hydrochloride](/img/structure/B8140358.png)
![2,5,6,7,8,9-Hexahydro-3H-imidazo[1,2-a]azepine](/img/structure/B8140362.png)

